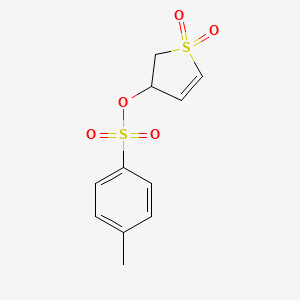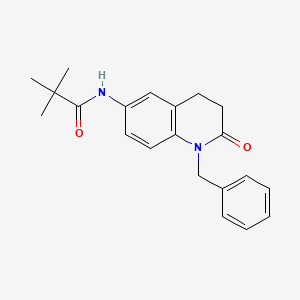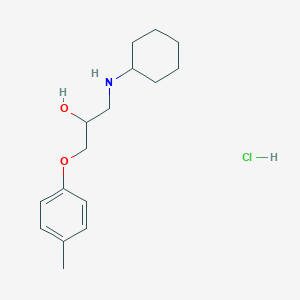
1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.86 g/mol. This compound is also known as PTT or Propranolol-Toluenesulfonate and has been used in various research studies to understand its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Monomers for Adhesive Polymers
Research has explored the synthesis of new monomers like 1,3-bis(methacrylamido)-2-hydroxypropane, which are used to create adhesive polymers. These polymers have applications in dentistry, due to their ability to etch enamel and dentin without cytotoxic effects, showcasing potential uses in medical adhesive applications (Moszner et al., 2006).
Catalysis in Oxidation of Hydrocarbons
Cationic iron porphyrins have been studied for their catalytic efficiency in the hydroxylation of cyclohexane, using iodosylarene as an oxygen donor. This research highlights the potential of such compounds in facilitating chemical transformations, serving as models for enzymatic processes like those of cytochrome P-450 (Iamamoto et al., 1995).
High-Surface-Area Resins
The suspension copolymerization of certain monomers, including glycidyl methacrylate, has been investigated for creating resins with high surface areas. These materials are of interest for their potential uses in filtration, catalysis, and as supports for various chemical processes (Verweij & Sherrington, 1991).
Molecular Recognition
Optically pure compounds have been developed for molecular recognition applications, enabling the discrimination of isomers through NMR or fluorescence spectroscopy. This research opens up possibilities in analytical chemistry, where specific molecule identification is crucial (Khanvilkar & Bedekar, 2018).
Enantioselective Synthesis
The use of chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids demonstrates the importance of stereochemistry in drug development and synthesis of biologically active compounds (Basavaiah & Krishna, 1995).
Propiedades
IUPAC Name |
1-(cyclohexylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-7-9-16(10-8-13)19-12-15(18)11-17-14-5-3-2-4-6-14;/h7-10,14-15,17-18H,2-6,11-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSSTLBIZPVRNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CNC2CCCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

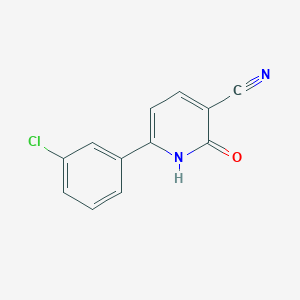
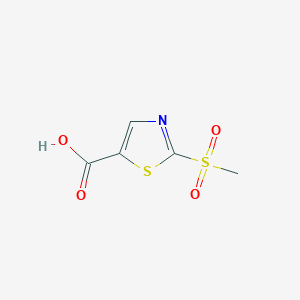
![3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2377396.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)
![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)
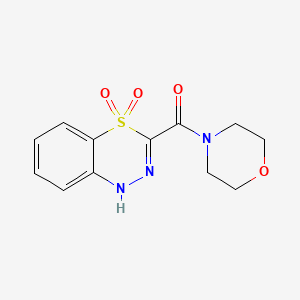
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)
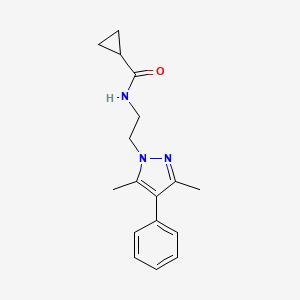
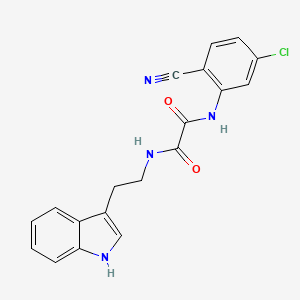
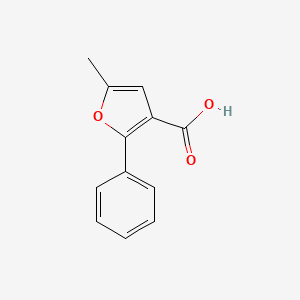
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)
